molecular formula C23H16F3N3O2 B2431898 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1808639-72-6

2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2431898
CAS No.: 1808639-72-6
M. Wt: 423.395
InChI Key: QAHVSWFHAANHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C23H16F3N3O2 and its molecular weight is 423.395. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

Similar compounds have been involved in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been involved in various biochemical reactions, including suzuki–miyaura coupling and protodeboronation . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to induce various nuclear features

Properties

IUPAC Name

2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)18-4-3-6-19(13-18)29-22(30)17(14-27)12-16-7-9-21(10-8-16)31-15-20-5-1-2-11-28-20/h1-13H,15H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHVSWFHAANHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.